molecular formula C17H21N3O4S2 B2654209 Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 514182-07-1

Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2654209
CAS RN: 514182-07-1
M. Wt: 395.49
InChI Key: PEBUPNOMTVMQHK-UHFFFAOYSA-N
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Description

This compound, also known as ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate , is a chemical with the molecular formula C14H15N3O4S . It has a molecular weight of 321.35 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C14H15N3O4S . It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen . The exact structure can be found in chemical databases .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.46±0.1 g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its analogues have been synthesized and characterized using various techniques. The structures of these compounds have been elucidated through spectral data and elemental analysis (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Antimicrobial Applications

  • Studies have shown the antimicrobial activity of these compounds. They have been evaluated for their potential against various microorganisms, indicating their application in developing new antimicrobial agents (Spoorthy et al., 2021).

Anti-inflammatory and Analgesic Potential

  • Some derivatives of this compound have shown significant anti-inflammatory and analgesic activities. This suggests their potential application in the development of new anti-inflammatory and pain-relieving drugs (El-kerdawy et al., 1996).

Anticancer Activity

  • Research indicates that certain derivatives of this compound exhibit potent anticancer activity against various human cancer cell lines. This underscores their potential use in cancer research and therapy (Abdel-Motaal, Alanzy, & Asem, 2020).

Novel Synthesis Methods

  • Innovative methods for the synthesis of this compound have been developed, contributing to advancements in the field of organic chemistry and medicinal chemistry (Mohareb et al., 2004).

Antioxidant Properties

  • Some derivatives of this compound have shown promising antioxidant properties, indicating their potential in combating oxidative stress-related diseases (Gouda & Abu‐Hashem, 2011).

Mechanism of Action

While the exact mechanism of action for this compound isn’t specified, it’s worth noting that compounds with similar structures have been found to modulate NMDA receptor function , which is involved in numerous normal brain functions including learning and memory .

properties

IUPAC Name

ethyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-3-24-16(23)13-9-5-4-8(2)6-10(9)25-15(13)19-12(21)7-11-14(22)20-17(18)26-11/h8,11H,3-7H2,1-2H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBUPNOMTVMQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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